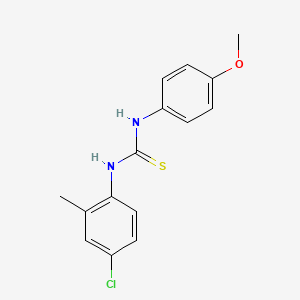![molecular formula C17H19ClN4 B5753661 N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5753661.png)
N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-chlorophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine, commonly known as CP-55940, is a synthetic cannabinoid compound. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
CP-55940 is a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological and biochemical effects. CB1 receptors are predominantly found in the brain and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in immune cells and are involved in the regulation of immune function.
Biochemical and Physiological Effects
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including dopamine, serotonin, and noradrenaline. It has also been shown to modulate the release of cytokines and chemokines, which are involved in the regulation of immune function. CP-55940 has been shown to have potent analgesic and anti-inflammatory effects, which are mediated through the activation of CB1 and CB2 receptors. It has also been shown to have anxiolytic and antidepressant effects, which are mediated through the modulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
CP-55940 has several advantages for lab experiments. It is a potent and selective agonist of cannabinoid receptors, which allows for the precise modulation of these receptors in experimental settings. It is also relatively stable and can be easily synthesized in large quantities. However, CP-55940 has several limitations for lab experiments. It has been shown to have psychoactive effects in animal models, which can confound experimental results. It is also relatively expensive compared to other synthetic cannabinoids.
Zukünftige Richtungen
CP-55940 has several potential future directions for research. It has been shown to have potent anti-cancer effects in animal models, and further research is needed to investigate its potential as an anti-cancer agent in humans. It has also been shown to have potential as a treatment for various neurological and psychiatric disorders, including schizophrenia and epilepsy. Further research is needed to investigate its potential in these areas. Finally, CP-55940 has potential as a tool for the study of cannabinoid receptors and their physiological and biochemical effects. Further research is needed to fully understand the mechanisms of action of CP-55940 and its potential therapeutic applications.
Synthesemethoden
CP-55940 is synthesized by the reaction of 4-chlorobenzylidene malononitrile with 4-(2-pyridyl)piperazine in the presence of a base. The reaction yields a yellowish-brown solid, which is further purified using column chromatography to obtain pure CP-55940. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. It has also been investigated for its potential as an anti-cancer agent. CP-55940 has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-14(15-5-7-16(18)8-6-15)20-22-12-10-21(11-13-22)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFMQHIGQGENPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)


![N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5753636.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5753641.png)


![N-[2-(4-morpholinyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5753665.png)


